![molecular formula C24H24ClN7 B2809140 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946290-35-3](/img/structure/B2809140.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine
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Overview
Description
The compound is a complex organic molecule that contains a piperazine ring, a pteridin ring, and phenyl groups. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pteridin ring is a bicyclic compound and is a core component of several bioactive molecules.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Scientific Research Applications
Synthesis of Medicinal Intermediates
Research has demonstrated the synthesis of medicinal intermediates, including 1,4-N,N-substituted piperazines, which are important for the preparation of various pharmaceutical agents. The synthesis involves the reaction of bis-(2-chloroethyl)amine with 3-chloroaniline to obtain 1-(3-chlorophenyl)piperazine, which is then reacted with other compounds to produce 1,4-N,N-substituted piperazines (Xue Weiliang, 2008).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel compounds bearing the piperazine moiety and evaluated their antimicrobial and anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been investigated for their potential anticancer activities, with some compounds showing promising antiproliferative agents comparing with effective anticancer drugs (L. Yurttaş et al., 2014).
Synthesis of Complex Molecules
The compound's structure allows for the synthesis of complex molecules with potential therapeutic applications. For example, the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists showcases the versatility of this chemical structure in producing molecules with specific biological targets (Hairuo Peng et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7/c1-16-6-7-17(2)20(14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOWJQSCJJRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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